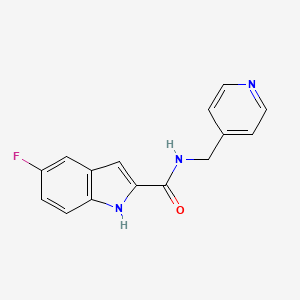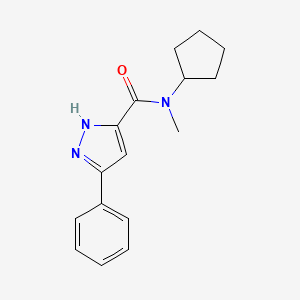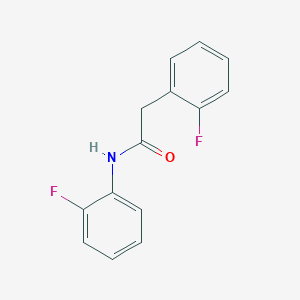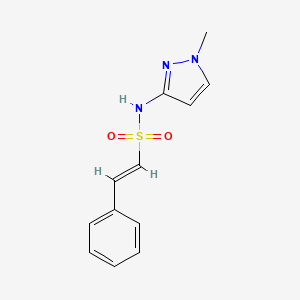
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of PHD inhibitors. PHD inhibitors are small molecules that inhibit the activity of prolyl hydroxylase domain-containing enzymes (PHDs). PHDs play a crucial role in regulating the stability of hypoxia-inducible factor (HIF), a transcription factor that controls the expression of genes involved in the response to low oxygen levels. By inhibiting PHDs, N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide can stabilize HIF and activate its downstream signaling pathways.
Mecanismo De Acción
The mechanism of action of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide, which leads to the stabilization of HIF. Stabilized HIF then translocates to the nucleus and activates the transcription of genes involved in the response to low oxygen levels. These genes include erythropoietin, vascular endothelial growth factor, and glucose transporters, among others.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of erythropoietin, a hormone that stimulates the production of red blood cells. It has also been shown to increase the expression of vascular endothelial growth factor, a protein that promotes the growth of new blood vessels. In addition, it has been shown to increase glucose uptake and metabolism in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is its specificity for N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide. It has been shown to selectively inhibit PHD2, which is the most abundant isoform of PHD in most tissues. This specificity makes it a valuable tool compound for studying the role of HIF in various physiological and pathological processes. However, one of the limitations of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer, ischemic diseases, and neurodegenerative diseases. Another direction is to develop more potent and selective PHD inhibitors that can be used as therapeutic agents. Finally, there is a need to better understand the downstream signaling pathways of HIF and their role in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-bromo-1-iodobenzene with 2-pyridinecarboxylic acid, followed by the reaction with imidazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been used as a tool compound to study the role of HIF in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(4-imidazol-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(14-3-1-2-8-17-14)18-12-4-6-13(7-5-12)19-10-9-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATWZBMLYIUFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)


![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)